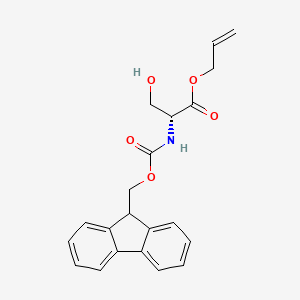
N-Fmoc-D-serine Allyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Fmoc-D-serine Allyl Ester: is a derivative of the amino acid serine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the hydroxyl group is esterified with an allyl group. This compound is commonly used in solid-phase peptide synthesis (SPPS) due to its stability and ease of removal under mild conditions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Protection of the Amino Group: The amino group of D-serine is protected by reacting it with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM).
Esterification of the Hydroxyl Group: The hydroxyl group of the protected D-serine is esterified with allyl bromide in the presence of a base such as potassium carbonate (K2CO3) in a solvent like acetone.
Industrial Production Methods: The industrial production of N-Fmoc-D-serine Allyl Ester typically follows the same synthetic routes as described above but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-Fmoc-D-serine Allyl Ester can undergo oxidation reactions, particularly at the allyl group, forming epoxides or diols.
Reduction: The compound can be reduced to remove the allyl group, yielding N-Fmoc-D-serine.
Substitution: The allyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or sodium periodate (NaIO4) can be used for oxidation reactions.
Reduction: Palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) can be used for reduction reactions.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions in the presence of a base.
Major Products:
Oxidation: Epoxides or diols.
Reduction: N-Fmoc-D-serine.
Substitution: Various substituted derivatives of N-Fmoc-D-serine.
Aplicaciones Científicas De Investigación
Chemistry: N-Fmoc-D-serine Allyl Ester is widely used in the synthesis of peptides and proteins through solid-phase peptide synthesis (SPPS). It allows for the incorporation of D-serine residues into peptides, which can be important for studying protein structure and function .
Biology: In biological research, this compound is used to study the role of D-serine in neurotransmission and neurodegenerative diseases. D-serine is a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation .
Medicine: The compound is used in the development of peptide-based drugs and therapeutic agents. It allows for the incorporation of D-serine into peptide drugs, which can enhance their stability and bioavailability .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide drugs and other bioactive compounds. It is also used in the development of diagnostic tools and assays .
Mecanismo De Acción
Mechanism: N-Fmoc-D-serine Allyl Ester exerts its effects primarily through its incorporation into peptides and proteins. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The allyl ester group protects the hydroxyl group, allowing for selective deprotection and functionalization .
Molecular Targets and Pathways: The primary molecular target of this compound is the NMDA receptor, where D-serine acts as a co-agonist. The compound is also involved in various biochemical pathways related to peptide synthesis and modification .
Comparación Con Compuestos Similares
N-Fmoc-L-serine Allyl Ester: Similar to N-Fmoc-D-serine Allyl Ester but with the L-isomer of serine.
N-Fmoc-D-threonine Allyl Ester: Similar to this compound but with threonine instead of serine.
N-Fmoc-D-serine Methyl Ester: Similar to this compound but with a methyl ester group instead of an allyl ester group.
Uniqueness: this compound is unique due to its combination of the Fmoc protecting group and the allyl ester group. This combination allows for selective deprotection and functionalization, making it a valuable tool in peptide synthesis .
Propiedades
Fórmula molecular |
C21H21NO5 |
|---|---|
Peso molecular |
367.4 g/mol |
Nombre IUPAC |
prop-2-enyl (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate |
InChI |
InChI=1S/C21H21NO5/c1-2-11-26-20(24)19(12-23)22-21(25)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h2-10,18-19,23H,1,11-13H2,(H,22,25)/t19-/m1/s1 |
Clave InChI |
HJPQKBAZSODTJO-LJQANCHMSA-N |
SMILES isomérico |
C=CCOC(=O)[C@@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
SMILES canónico |
C=CCOC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


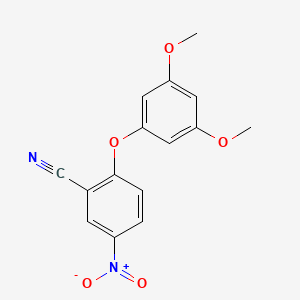


![(19S)-10-(aminomethyl)-19-ethyl-7,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione;2,2,2-trifluoroacetic acid](/img/structure/B13899170.png)
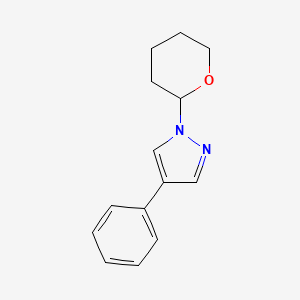
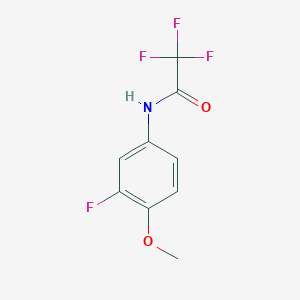
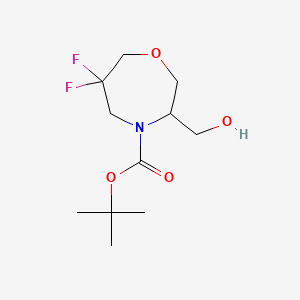
![Ethyl 8-(Benzyloxy)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13899199.png)

![Ethyl 3-{[2-(methylcarbamoyl)pyridin-4-yl]oxy}benzoate](/img/structure/B13899206.png)
![(6R,13S)-9-fluoro-13-methyl-2,11,15,19,20,23-hexazapentacyclo[15.5.2.17,11.02,6.020,24]pentacosa-1(23),7,9,17(24),18,21-hexaene-16,25-dione](/img/structure/B13899209.png)
![2-[(Z)-(3,3-dimethylcyclopentylidene)methyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13899212.png)
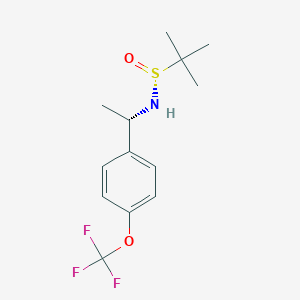
![3-Bromo-7-(3-pyridinyl)thieno[3,2-c]pyridin-4-amine](/img/structure/B13899222.png)
